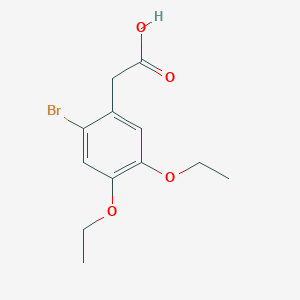

(2-Bromo-4,5-diethoxyphenyl)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-4,5-diethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJDHWGJKWKCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Bromo-4,5-diethoxyphenyl)acetic acid CAS number 100388-17-8

An In-depth Technical Guide to (2-Bromo-4,5-diethoxyphenyl)acetic acid: Synthesis, Characterization, and Application

Introduction

This compound, identified by CAS number 100388-17-8, is a halogenated aromatic carboxylic acid. While not an end-product therapeutic agent itself, it serves as a sophisticated and valuable intermediate in the synthesis of complex organic molecules. Its strategic placement of a bromine atom ortho to the acetic acid side chain, combined with the electron-donating diethoxy groups on the phenyl ring, makes it a versatile building block in medicinal chemistry. This guide, intended for researchers and drug development professionals, provides a detailed examination of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles that govern its utility. The compound is particularly relevant in the construction of novel centrally acting agents, such as analogs of muscle relaxants and other neuroactive compounds.[1][2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a synthetic intermediate begins with its fundamental properties. The data below summarizes the key identifiers and predicted spectroscopic characteristics for this compound.

| Property | Value | Source |

| CAS Number | 100388-17-8 | [3] |

| Molecular Formula | C₁₂H₁₅BrO₄ | [4] |

| Molecular Weight | 303.15 g/mol | [4] |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| ¹H NMR (Predicted) | δ ~1.4 (t, 6H), 4.0-4.1 (q, 4H), 3.8 (s, 2H), 6.9 (s, 1H), 7.1 (s, 1H), 11.0 (s, 1H) | N/A |

| ¹³C NMR (Predicted) | δ ~14.8, 41.0, 64.5, 114.0, 115.5, 116.0, 129.0, 148.0, 149.0, 175.0 | N/A |

| Mass Spec (EI) | M+ at m/z 302/304 (isotope pattern for Br) | [5] |

| IR (Predicted) | ~2900-3100 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O) | N/A |

Synthesis Protocol: Electrophilic Aromatic Bromination

The most direct and logical synthesis of this compound involves the regioselective electrophilic bromination of its readily available precursor, (4,5-diethoxyphenyl)acetic acid. The diethoxy groups are strong ortho-, para-directing activators. With the para position blocked by the acetic acid side chain, bromination is directed to one of the two equivalent ortho positions.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is the ideal solvent. It is polar enough to dissolve the starting material and is unreactive towards bromine. Its acidic nature can also help to polarize the Br-Br bond, enhancing the electrophilicity of the bromine.[6]

-

Reagent: A solution of molecular bromine (Br₂) in acetic acid is used. This provides a controlled method for adding the brominating agent.[6]

-

Temperature Control: The reaction is initiated at room temperature. The strong activation by the diethoxy groups means harsh conditions are unnecessary. Running the reaction at excessively high temperatures could lead to side products, including polybromination.

-

Work-up: Pouring the reaction mixture into ice-water serves two purposes: it quenches any unreacted bromine and precipitates the less water-soluble organic product, facilitating its isolation.[6]

-

Purification: Recrystallization is an effective method for purifying the final product, removing any unreacted starting material or minor isomeric impurities. A solvent like xylene or an ethanol/water mixture is typically suitable.

Step-by-Step Methodology

-

Dissolution: In a fume hood, dissolve 10.0 g (44.6 mmol) of (4,5-diethoxyphenyl)acetic acid in 80 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagent Preparation: In a separate flask, carefully prepare a solution of 7.12 g (2.3 mL, 44.6 mmol) of bromine in 40 mL of glacial acetic acid.

-

Addition: Add the bromine solution dropwise to the stirred solution of the starting material over 30-45 minutes at room temperature. The deep red-brown color of bromine should dissipate as it reacts.

-

Reaction: Stir the mixture at room temperature for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) until the starting material is consumed.

-

Precipitation & Isolation: Slowly pour the reaction mixture into 600 mL of an ice-water slurry with vigorous stirring. A precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.

-

Drying & Purification: Air-dry the crude product. For higher purity, recrystallize from a suitable solvent system (e.g., hot xylene or aqueous ethanol) to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

The true value of this compound lies in the orthogonal reactivity of its two key functional groups: the carboxylic acid and the aryl bromide. This allows for selective, sequential modifications, making it a powerful precursor in multi-step syntheses.

-

Carboxylic Acid Reactivity: The carboxylic acid group can be readily converted into a variety of other functionalities. For example, activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with an amine will form an amide. This is a common step in the synthesis of many drug candidates. Alternatively, it can be esterified or reduced to an alcohol.

-

Aryl Bromide Reactivity: The bromine atom is a handle for carbon-carbon or carbon-heteroatom bond formation, typically via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents onto the aromatic ring, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

This dual reactivity is critical in building the core scaffolds of centrally acting muscle relaxants and related compounds.[1][2] For instance, the acetic acid moiety might be cyclized with another functional group, while the bromide position could be used to attach a separate pharmacophoric element.

Logical Application Diagram

Caption: Reactivity pathways for this compound.

Safety and Handling

As with all halogenated organic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and development. Its preparation via a straightforward electrophilic bromination, coupled with the versatile and orthogonal reactivity of its functional groups, makes it an attractive building block for creating libraries of complex molecules. For research teams focused on developing novel therapeutics, particularly those targeting the central nervous system, this compound represents a key starting point for innovative synthetic campaigns.

References

-

Al-Hourani, B. J., W. A. Al-Awaida, and I. K. Al-Khawaldeh. (2023). Preparations methods of tizanidine (API) and related compounds: A review. ResearchGate. Available from: [Link] [Accessed January 15, 2026].

-

Al-Hourani, B. J., W. A. Al-Awaida, and I. K. Al-Khawaldeh. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link] [Accessed January 15, 2026].

- Google Patents. CN102140095A - Green new process for preparing tizanidine hydrochloride.

-

Pharmapproach. Centrally Acting Muscle Relaxants - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link] [Accessed January 15, 2026].

-

Morgan, J. B., et al. (2007). Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E. Available from: [Link] [Accessed January 15, 2026].

-

PubChemLite. This compound (C12H15BrO4). Available from: [Link] [Accessed January 15, 2026].

Sources

An In-depth Technical Guide to (2-Bromo-4,5-diethoxyphenyl)acetic Acid: Physicochemical Properties and Analytical Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Bromo-4,5-diethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest in synthetic and medicinal chemistry. As a versatile intermediate, its physicochemical properties and analytical characterization are paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It further details robust, field-proven experimental protocols for its characterization, emphasizing the scientific rationale behind the methodological choices. This document is intended to serve as a vital resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Introduction and Molecular Structure

This compound belongs to the class of phenylacetic acids, which are crucial building blocks in the synthesis of a wide array of pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The subject molecule is characterized by a benzene ring substituted with a bromine atom, two ethoxy groups, and an acetic acid moiety. The precise arrangement of these functional groups dictates its reactivity, polarity, and potential biological activity. Understanding these foundational characteristics is a prerequisite for its application in complex synthetic pathways and drug design.

To visually represent the molecular architecture, the following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and application. The following table summarizes the key properties of this compound, with data for the closely related dimethoxy analog provided for comparative purposes where direct experimental values are not available.

| Property | Value for this compound | Value for (2-Bromo-4,5-dimethoxyphenyl)acetic acid (for comparison) | Source(s) |

| IUPAC Name | 2-(2-bromo-4,5-diethoxyphenyl)acetic acid | 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid | [1] |

| CAS Number | 100388-17-8 | 4697-62-5 | [2][3] |

| Molecular Formula | C₁₂H₁₅BrO₄ | C₁₀H₁₁BrO₄ | [2][3] |

| Molecular Weight | 303.15 g/mol | 275.10 g/mol | [3][4] |

| Appearance | Not specified; likely a solid at room temperature | White crystalline powder | [5] |

| Melting Point | Not available | 160-162 °C | [5] |

| Boiling Point | 399.9 ± 37.0 °C at 760 mmHg (Predicted) | Not available | [2] |

| Solubility | Not specified; expected to be soluble in polar organic solvents | Soluble in methanol, ethyl acetate, and chloroform | [5] |

| pKa | Not available; estimated to be around 4.5 | ~4.6 | [5] |

Expert Insights: The replacement of two methoxy groups with ethoxy groups increases the molecular weight and is expected to slightly increase the lipophilicity. This may result in a slightly lower melting point and a marginal decrease in solubility in highly polar solvents compared to its dimethoxy counterpart. The pKa is not expected to be significantly altered as the electronic effects of the alkoxy groups on the distant carboxylic acid moiety are similar.

Spectroscopic and Analytical Characterization

The unambiguous identification and purity assessment of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

Two singlets in the aromatic region, corresponding to the two protons on the benzene ring.

-

A singlet for the methylene protons of the acetic acid group.

-

Two quartets and two triplets for the two non-equivalent ethoxy groups.

-

A broad singlet for the carboxylic acid proton, the chemical shift of which will be concentration-dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The number of signals will confirm the molecular symmetry. Key expected signals include:

-

A signal for the carbonyl carbon of the carboxylic acid, typically in the range of 170-180 ppm.

-

Signals for the aromatic carbons, with those attached to electronegative atoms (bromine, oxygen) shifted downfield.

-

Signals for the methylene carbon of the acetic acid group.

-

Signals for the methylene and methyl carbons of the ethoxy groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

-

C-O stretching vibrations from the ether linkages and the carboxylic acid.

-

C-H stretching and bending vibrations from the aromatic ring and the alkyl chains.

-

A C-Br stretch, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

-

Fragment ions corresponding to the loss of various parts of the molecule, such as the carboxylic acid group or parts of the ethoxy chains.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, where the results from one technique corroborate the findings of another, ensuring the identity and purity of the compound.

Workflow for Characterization

The logical flow for the characterization of a synthesized batch of this compound is depicted below.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Protocol for Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.

Procedure:

-

Ensure the sample is completely dry.

-

Load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol for NMR Sample Preparation and Analysis

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of deuterated solvent is important to avoid interfering signals.

Procedure:

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If not, sonication may be applied. If solids persist, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Based on analogs, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Potential Applications and Research Relevance

This compound is a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex molecules. The diethoxy-substituted phenylacetic acid core is a structural motif found in various biologically active compounds, suggesting its potential use in the development of novel therapeutic agents. Its utility as a building block in medicinal chemistry and materials science is an active area of research.

References

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Spectroscopy: A quick guide. Retrieved from [Link]

-

CAS Information Network. (n.d.). 100388-17-8_this compound standard. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-dimethoxyphenylacetic acid. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H15BrO4). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C12H15BrO4) [pubchemlite.lcsb.uni.lu]

- 2. (2-Bromo-4,5-diethoxyphenyl)acetic acid_cas号100388-17-8_(2-Bromo-4,5-diethoxyphenyl)acetic acid_分子式_ - CAS信息网 [cas-news.com]

- 3. 2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 138324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 5. Buy 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid | 184473-59-4 [smolecule.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to (2-Bromo-4,5-diethoxyphenyl)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Bromo-4,5-diethoxyphenyl)acetic acid, a valuable intermediate in synthetic organic and medicinal chemistry. Given its structural features, this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This document details its physicochemical properties, outlines a robust, proposed synthetic protocol, and discusses its potential applications, supported by established chemical principles and analogous compound data.

Core Compound Identification and Properties

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and two ethoxy groups on the phenyl ring, combined with the carboxylic acid moiety, imparts a unique combination of reactivity and functionality, making it a subject of interest for chemical synthesis and drug discovery.

Molecular Structure and Key Identifiers

-

Molecular Formula: C₁₂H₁₅BrO₄

-

Molecular Weight: 303.15 g/mol

-

CAS Number: 100388-17-8

The structure features a benzene ring substituted with a bromine atom at the 2-position, two ethoxy groups at the 4- and 5-positions, and an acetic acid group at the 1-position. The ortho-bromo substituent significantly influences the electronic properties and steric environment of the adjacent acetic acid side chain.

Physicochemical Data Summary

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₅BrO₄ | |

| Molecular Weight | 303.15 g/mol | |

| CAS Number | 100388-17-8 | |

| Boiling Point | 399.9 ± 37.0 °C at 760 mmHg | Predicted |

| Flash Point | 195.6 ± 26.5 °C | Predicted |

| LogP | 3.46 | Predicted |

| Refractive Index | 1.545 | Predicted |

Proposed Synthetic Protocol

There is no extensively documented, dedicated synthesis for this compound in readily available literature. However, a highly plausible and efficient synthetic route can be designed based on established methods for its dimethoxy analog, (2-Bromo-4,5-dimethoxyphenyl)acetic acid. The following protocol is a proposed, logical pathway for laboratory-scale synthesis.

Rationale and Strategy

The proposed synthesis follows a two-step strategy:

-

Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of a suitable precursor.

-

Side-Chain Elaboration: Conversion of a functional group on the ring to the desired acetic acid moiety.

A logical and efficient precursor for this synthesis is 3,4-diethoxybenzaldehyde. This starting material is commercially available and provides the correct positioning of the alkoxy groups for the subsequent bromination to occur at the desired ortho position to the aldehyde, which is then converted to the acetic acid side chain.

Visualized Synthetic Workflow

Caption: Proposed two-stage synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-Bromo-4,5-diethoxybenzaldehyde

This step involves the regioselective bromination of 3,4-diethoxybenzaldehyde. The electron-donating ethoxy groups activate the ring towards electrophilic substitution, and the directing effects favor bromination at the positions ortho and para to them.

-

Materials:

-

3,4-Diethoxybenzaldehyde

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

-

Procedure:

-

In a fume hood, dissolve 3,4-diethoxybenzaldehyde in glacial acetic acid in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a condenser.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Bromo-4,5-diethoxybenzaldehyde.

-

Step 2: Conversion to this compound

This transformation can be achieved through various established methods. One common route is via a nitrostyrene intermediate followed by reduction and hydrolysis.

-

Materials:

-

2-Bromo-4,5-diethoxybenzaldehyde

-

Nitromethane

-

A suitable base (e.g., ammonium acetate or a primary amine)

-

Reducing agent (e.g., LiAlH₄ or catalytic hydrogenation)

-

Acid for hydrolysis (e.g., HCl)

-

-

Procedure (via Nitrostyrene):

-

Reflux a mixture of 2-Bromo-4,5-diethoxybenzaldehyde, nitromethane, and a catalytic amount of a suitable base in a solvent like acetic acid to form the corresponding nitrostyrene derivative.

-

Isolate and purify the nitrostyrene intermediate.

-

Reduce the nitrostyrene. A common method is the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, which will reduce the nitro group and the double bond.

-

Carefully quench the reaction and work up to isolate the corresponding phenethylamine.

-

Alternatively, the acetic acid can be formed through other multi-step sequences from the aldehyde, such as conversion to the corresponding nitrile followed by hydrolysis.

-

Potential Applications in Drug Development and Research

Substituted phenylacetic acids are a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.

Intermediate for Bioactive Molecules

The primary utility of this compound is as a versatile intermediate. The carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the bromo-substituent is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.

Analog for Anti-Inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a phenylacetic acid scaffold. The specific substitution pattern of this compound could be explored in the design of novel anti-inflammatory agents.

Precursor for Heterocyclic Synthesis

The functional groups present in this molecule make it a suitable starting material for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities.

Safety, Handling, and Storage

As with any brominated organic compound, appropriate safety precautions must be taken.

Hazard Identification

Based on data for analogous compounds like (2-Bromo-4,5-dimethoxyphenyl)acetic acid, the following GHS hazard statements are likely applicable[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a molecular formula of C₁₂H₁₅BrO₄ and a molecular weight of 303.15 g/mol , is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis can be reliably approached through established methods demonstrated for structurally similar compounds. The combination of a reactive bromine atom and a versatile carboxylic acid group makes it a promising building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for the development of new therapeutic agents. Adherence to standard laboratory safety protocols is essential when handling this and similar chemical compounds.

References

-

PubChem Compound Summary for CID 138324, 2-Bromo-4,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). C&L Inventory database for 2-Bromo-4,5-dimethoxyphenylacetic acid. [Link]

Sources

Synthesis pathways for (2-Bromo-4,5-diethoxyphenyl)acetic acid

An In-depth Technical Guide to the Synthesis of (2-Bromo-4,5-diethoxyphenyl)acetic acid

Abstract

This compound is a valuable substituted phenylacetic acid derivative that serves as a key building block in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom and two ethoxy groups on the phenyl ring, makes it an important intermediate for introducing specific structural motifs in drug discovery and development. This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, with a focus on practical, field-proven methodologies. We will delve into two primary synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Introduction and Retrosynthetic Analysis

The synthesis of complex organic molecules requires a strategic approach, often beginning with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. For this compound, two logical and practical synthetic pathways emerge from this analysis, primarily diverging in their choice of foundational starting materials.

Pathway A commences with a commercially available and relatively inexpensive starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), and proceeds through a series of functional group transformations to construct the target molecule. This pathway is characterized by its linear and intuitive progression.

Pathway B offers an alternative approach starting from 3,4-diethoxyaniline. This route leverages the power of diazonium chemistry, specifically the Sandmeyer reaction, to introduce the key bromo- and cyano- functionalities.

Below is a visual representation of the retrosynthetic analysis for the two primary pathways.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Synthesis from 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

This pathway is arguably the more direct and commonly adaptable route, starting from the readily available ethyl vanillin. The synthesis involves three key stages: ethylation of the phenolic hydroxyl group, regioselective bromination of the aromatic ring, and a four-step homologation of the aldehyde to the phenylacetic acid side chain.

Stage 1: Synthesis of 3,4-Diethoxybenzaldehyde

The initial step involves the ethylation of the free phenolic hydroxyl group of ethyl vanillin. A standard Williamson ether synthesis is highly effective for this transformation.

Reaction: 3-Ethoxy-4-hydroxybenzaldehyde + Iodoethane --(K₂CO₃, DMF)--> 3,4-Diethoxybenzaldehyde

Mechanism: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of iodoethane in an SN2 reaction to form the diethyl ether.

Caption: Workflow for the synthesis of the target molecule via Pathway A.

Stage 2: Bromination of 3,4-Diethoxybenzaldehyde

The regioselective bromination of the electron-rich aromatic ring is a critical step. The two ethoxy groups are ortho, para-directing, and the aldehyde group is meta-directing. The position ortho to one ethoxy group and meta to the aldehyde is the most activated and sterically accessible, leading to the desired 2-bromo isomer.

Reaction: 3,4-Diethoxybenzaldehyde + Br₂ --(Acetic Acid)--> 2-Bromo-4,5-diethoxybenzaldehyde

Mechanism: This is a classic electrophilic aromatic substitution. Bromine is polarized by the Lewis acid catalyst (or solvent), generating a Br⁺ electrophile which is attacked by the electron-rich aromatic ring. Subsequent loss of a proton restores aromaticity.

Stage 3: Homologation to this compound

This multi-step conversion elongates the side chain by one carbon.

-

Reduction to the Alcohol: The aldehyde is first reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride.

-

Conversion to the Benzyl Halide: The benzyl alcohol is then converted to a more reactive benzyl bromide, typically using phosphorus tribromide.

-

Cyanation: The benzyl bromide undergoes nucleophilic substitution with sodium cyanide to form the phenylacetonitrile.

-

Hydrolysis: Finally, the nitrile is hydrolyzed under acidic conditions to yield the desired carboxylic acid.

| Parameter | Stage 1: Ethylation | Stage 2: Bromination | Stage 3: Homologation (Overall) |

| Starting Material | 3-Ethoxy-4-hydroxybenzaldehyde | 3,4-Diethoxybenzaldehyde | 2-Bromo-4,5-diethoxybenzaldehyde |

| Key Reagents | Iodoethane, K₂CO₃ | Bromine, Acetic Acid | NaBH₄, PBr₃, NaCN, H₂SO₄ |

| Solvent | DMF | Acetic Acid | Methanol, Ethereal, DMSO, Water |

| Typical Yield | >90%[1] | 85-95% (analogous)[2][3] | 60-70% (multi-step) |

| Key Considerations | Anhydrous conditions | Control of temperature | Handling of toxic cyanide |

Pathway B: Synthesis from 3,4-Diethoxyaniline

This alternative pathway utilizes the versatile Sandmeyer reaction to introduce the bromo and cyano functionalities onto the aromatic ring. While potentially offering a different strategic approach, it can be more challenging in terms of reaction control and purification.

Stage 1: Diazotization of 3,4-Diethoxyaniline

The synthesis begins with the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

Reaction: 3,4-Diethoxyaniline + NaNO₂ + HBr --(0-5 °C)--> 3,4-Diethoxybenzenediazonium Bromide

Stage 2: Sandmeyer Reaction

The diazonium salt is then treated with copper(I) bromide to introduce the bromine atom onto the ring, displacing the nitrogen gas.[4][5][6] A subsequent Sandmeyer reaction with copper(I) cyanide could potentially introduce the nitrile group, however, this would lead to a benzonitrile, not the required phenylacetonitrile. A more viable, though longer, route would be to first synthesize 1-bromo-3,4-diethoxybenzene via the Sandmeyer reaction, followed by a Friedel-Crafts acylation to introduce an acetyl group, which could then be subjected to a Willgerodt-Kindler reaction. Given the complexity, this pathway is generally less direct for the target molecule.

Caption: Conceptual workflow for the synthesis of the target molecule via Pathway B.

Detailed Experimental Protocols (Pathway A)

The following protocols are adapted from established procedures for analogous compounds and represent a viable synthetic route.[1][2][3]

Protocol for 3,4-Diethoxybenzaldehyde

-

To a solution of 3-ethoxy-4-hydroxy-benzaldehyde (100 g, 0.602 mol) in N,N-dimethylformamide (1 L), add potassium carbonate (103 g, 0.662 mol).

-

Stir the mixture under a nitrogen atmosphere for 10 minutes.

-

Add iodoethane (175 g, 1.26 mol) and continue stirring at room temperature for 16 hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Filter the reaction mixture to remove potassium carbonate and remove the solvent in vacuo.

-

Dissolve the residue in methylene chloride, filter, and purify by flash chromatography to yield 3,4-diethoxy-benzaldehyde.[1]

Protocol for 2-Bromo-4,5-diethoxybenzaldehyde

-

Dissolve 3,4-diethoxybenzaldehyde (100 g, 0.515 mol) in glacial acetic acid (400 mL) in a reaction flask.

-

With stirring, slowly add bromine (82.3 g, 0.515 mol) at a temperature of 20-30 °C over 1 hour.

-

Continue stirring for 6 hours at the same temperature.

-

Pour the reaction mixture into 200 mL of water to precipitate the product.

-

Collect the solid by suction filtration, wash with water, and dry under vacuum to obtain 2-bromo-4,5-diethoxybenzaldehyde. (Adapted from[3])

Protocol for this compound

This is a four-step sequence.

-

Reduction: Dissolve 2-bromo-4,5-diethoxybenzaldehyde (100 g, 0.366 mol) in methanol (1 L) and cool to 0 °C. Add sodium borohydride (15.3 g, 0.403 mol) portion-wise. Stir for 1 hour, then carefully add water to quench the reaction. Remove the methanol in vacuo and extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give (2-bromo-4,5-diethoxyphenyl)methanol.

-

Bromination: Dissolve the crude alcohol in a suitable solvent like diethyl ether and cool to 0 °C. Slowly add phosphorus tribromide (36.7 g, 0.136 mol). Allow the reaction to warm to room temperature and stir for 2-3 hours. Carefully pour the mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield 1-(bromomethyl)-2-bromo-4,5-diethoxybenzene.

-

Cyanation: In a well-ventilated fume hood, dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO). Add sodium cyanide (21.5 g, 0.439 mol) and stir the mixture at room temperature overnight. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer thoroughly with water and brine, then dry and concentrate to give crude (2-Bromo-4,5-diethoxyphenyl)acetonitrile.

-

Hydrolysis: To the crude nitrile, add a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Cool the mixture and pour it onto ice. The solid carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[7]

Conclusion

This guide has outlined two primary synthetic pathways for this compound. Pathway A, starting from ethyl vanillin, is a robust and linear sequence that offers high yields and is readily adaptable from well-established literature precedents for analogous compounds. While Pathway B, utilizing a Sandmeyer reaction, presents a viable alternative, it is generally a more complex and less direct route to the final target molecule. For researchers requiring a reliable and scalable synthesis, Pathway A is the recommended approach. The provided experimental protocols offer a solid foundation for the successful synthesis of this valuable chemical building block.

References

-

Sunan Kalijaga, I. N., et al. (2018). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. Available at: [Link]

-

Designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Designer-drug.com. Available at: [Link]

- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (2009). Google Patents.

-

Wikipedia. (2023). Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Sciencemadness.org. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Sciencemadness Discussion Board. Available at: [Link]

-

Sciencemadness.org. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Sciencemadness Discussion Board. Available at: [Link]

-

Sciencemadness.org. (2022). Protocatechuic aldehyde from ethylvanillin. Sciencemadness.org. Available at: [Link]

-

Ali, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

-

Wikipedia. (2023). Willgerodt rearrangement. Wikipedia. Available at: [Link]

- CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation. (2005). Google Patents.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. MSU chemistry. Available at: [Link]

-

YouTube. (2023). Dealkylation of ethylvanillin - protocatechuic aldehyde - 3 4 dihydroxy benzaldehyde. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available at: [Link]

-

Scribd. (n.d.). Process For Manufacture of Protocatechuic Aldehyde US2975214. Scribd. Available at: [Link]

-

ResearchGate. (2019). The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. ResearchGate. Available at: [Link]

- CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (2011). Google Patents.

-

Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (1961). US2975214A - Process for the manufacture of protocatechuic aldehyde. Google Patents.

-

Semantic Scholar. (2004). some aspects of the willgerodt–kindler reaction and. Semantic Scholar. Available at: [Link]

- Google Patents. (2017). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Google Patents.

- Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents.

-

PubChemLite. (n.d.). 3,4-diethoxybenzaldehyde (C11H14O3). PubChemLite. Available at: [Link]

- Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.

-

PubChem. (n.d.). 3,4-Diethoxyaniline. PubChem. Available at: [Link]

-

The Good Scents Company. (n.d.). 3,4-diethoxybenzaldehyde. The Good Scents Company. Available at: [Link]

- Google Patents. (1979). US4165341A - Process for preparing protocatechualdehyde and its derivatives. Google Patents.

-

PubChem. (n.d.). 3-Bromo-4,5-diethoxybenzaldehyde. PubChem. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. Available at: [Link]

- Google Patents. (2004). CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde. Google Patents.

-

Organic Syntheses. (n.d.). diphenylacetonitrile. Organic Syntheses. Available at: [Link]

- Google Patents. (2008). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde. Google Patents.

-

PubChemLite. (n.d.). This compound (C12H15BrO4). PubChemLite. Available at: [Link]

-

PubChem. (n.d.). 3,4-Diethoxybenzaldehyde. PubChem. Available at: [Link]

- Google Patents. (2014). CN102952021B - Synthesis method of 3,4-dimethylaniline. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of (2-Bromo-4,5-diethoxyphenyl)acetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Bromo-4,5-diethoxyphenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust framework for the characterization of this compound. Given the limited availability of direct experimental spectra in public databases, this guide leverages data from the closely related analog, (2-Bromo-4,5-dimethoxyphenyl)acetic acid, to provide well-grounded predictions and interpretations.

Introduction: The Importance of Spectroscopic Analysis

This compound is a substituted phenylacetic acid derivative. Compounds of this class are significant in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules. Accurate structural confirmation and purity assessment are paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this, providing unambiguous structural elucidation.

This guide will delve into the predicted and analogous spectroscopic data for this compound, offering expert interpretation and standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in spectroscopic analysis is understanding the molecule's structure and the expected signals from its constituent atoms.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The predicted chemical shifts for this compound are based on the analysis of its structural features and comparison with analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Ar-H (Position 3) | ~6.9 - 7.1 | Singlet (s) | 1H | Aromatic proton deshielded by adjacent oxygen and bromine atoms. |

| Ar-H (Position 6) | ~6.8 - 7.0 | Singlet (s) | 1H | Aromatic proton deshielded by the adjacent acetic acid group and oxygen. |

| O-CH₂ -CH₃ | ~4.0 - 4.2 | Quartet (q) | 4H | Methylene protons of the ethoxy groups, deshielded by the adjacent oxygen. |

| O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | 6H | Methyl protons of the ethoxy groups. |

| CH₂ -COOH | ~3.6 - 3.8 | Singlet (s) | 2H | Methylene protons adjacent to the aromatic ring and the carboxylic acid group. |

| COOH | > 10.0 | Broad Singlet (br s) | 1H | Acidic proton of the carboxylic acid, often broad and downfield. |

Rationale: The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating and deshielding effects of the ethoxy and carboxylic acid groups.[1] The predictions are refined by comparing with known data for compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the aromatic and methylene protons show similar patterns.[2]

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented below, with assignments based on established ranges for substituted aromatic compounds.[3][4][5]

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C =O | ~175 - 180 | Carbonyl carbon of the carboxylic acid. |

| Ar-C -O | ~148 - 152 | Aromatic carbons bonded to the ethoxy groups. |

| Ar-C -Br | ~115 - 120 | Aromatic carbon bonded to the bromine atom. |

| Ar-C -CH₂ | ~128 - 132 | Aromatic carbon bonded to the acetic acid moiety. |

| Ar-C H | ~114 - 118 | Aromatic methine carbons. |

| O-C H₂-CH₃ | ~64 - 66 | Methylene carbons of the ethoxy groups. |

| C H₂-COOH | ~39 - 42 | Methylene carbon of the acetic acid moiety. |

| O-CH₂-C H₃ | ~14 - 16 | Methyl carbons of the ethoxy groups. |

Rationale: The chemical shifts of the aromatic carbons are determined by the substitution pattern. The carbons attached to the electronegative oxygen and bromine atoms are significantly shifted. The values are extrapolated from data for the dimethoxy analog and other similar structures.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar processing steps as for ¹H NMR, with the solvent signal used for referencing (e.g., CDCl₃ at δ = 77.16 ppm).

Caption: General workflow for spectroscopic analysis of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad |

| ~2980, ~2940 | C-H stretch | Alkyl (CH₂, CH₃) | Medium-Strong |

| ~1700-1725 | C=O stretch | Carboxylic Acid | Strong |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Medium |

| ~1250 | C-O stretch | Aryl Ether | Strong |

| ~1040 | C-O stretch | Alkyl Ether | Strong |

| ~550-650 | C-Br stretch | Aryl Bromide | Medium-Weak |

Rationale: The most characteristic peaks will be the broad O-H stretch and the strong C=O stretch of the carboxylic acid group. The C-O stretches from the aryl and alkyl ethers will also be prominent. These predictions are consistent with IR spectra of similar aromatic carboxylic acids.[6][7][8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Analysis: Collect a background spectrum of the empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 302/304 | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). |

| [M+H]⁺ | 303/305 | Protonated molecular ion, also showing the bromine isotopic pattern.[9] |

| [M-H]⁻ | 301/303 | Deprotonated molecular ion in negative ion mode.[9] |

| [M-COOH]⁺ | 257/259 | Fragment resulting from the loss of the carboxylic acid group (45 Da). |

Rationale: The molecular weight of this compound is 303.15 g/mol .[10] The presence of a single bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by 2 Da.[11] Common fragmentation patterns for phenylacetic acids involve the loss of the carboxylic acid moiety.

Experimental Protocol for Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Analysis: The high-resolution data from a TOF analyzer will allow for the determination of the exact mass and confirmation of the elemental composition.

Conclusion

This guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and applying fundamental principles of spectroscopy, we have established a robust framework for the characterization of this molecule. The provided protocols offer standardized methods for acquiring high-quality NMR, IR, and MS data, ensuring the scientific integrity and trustworthiness of future research involving this compound.

References

-

PubChem. 2-Bromo-4,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

-

Guzei, I. A., et al. 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

-

PubChemLite. This compound (C12H15BrO4). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Beilstein Journals. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

-

ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. [Link]

-

NIST WebBook. Acetic acid, bromo-. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

ResearchGate. The IR-spectrum of 3,4-dimethoxyphenylamide-4-[(3,4-dimethoxyphenyl)-2,3-dioxo-1,4-dihydropyrazine-1-yl]acetic acid (dimetpyrazine). [Link]

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]

- 5. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 138324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C12H15BrO4) [pubchemlite.lcsb.uni.lu]

- 10. scbt.com [scbt.com]

- 11. Acetic acid, bromo- [webbook.nist.gov]

A-Technical-Guide-to-the-Synthetic-Derivatization-of-2-Bromo-4-5-diethoxyphenyl-acetic-acid

Abstract

This technical guide provides a comprehensive overview of the synthetic potential of (2-Bromo-4,5-diethoxyphenyl)acetic acid, a versatile scaffold for the development of novel chemical entities. We explore a range of derivatization strategies targeting its key functional groups: the carboxylic acid moiety, the aryl bromide, and the di-ethoxylated phenyl ring. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both strategic insights and detailed, actionable protocols for the synthesis of diverse derivatives, including esters, amides, and biaryl compounds through palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, aiming to empower innovation in the synthesis of novel compounds with potential therapeutic applications.

Introduction: The Strategic Value of the this compound Scaffold

Substituted phenylacetic acids are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence is due to their ability to mimic endogenous molecules, interact with a variety of biological targets, and serve as versatile synthetic intermediates.[1] For instance, derivatives of phenylacetic acid are found in non-steroidal anti-inflammatory drugs (NSAIDs) and as precursors to complex pharmaceuticals.[2]

The subject of this guide, this compound, is a particularly promising starting material. Its structure is characterized by three key reactive sites amenable to selective chemical modification:

-

The Carboxylic Acid Group: This functional group can be readily converted into a variety of derivatives such as esters and amides, allowing for the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability.

-

The Aryl Bromide: The bromine atom serves as a versatile handle for modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby facilitating the exploration of new chemical space.

-

The Electron-Rich Aromatic Ring: The two ethoxy groups activate the benzene ring towards electrophilic substitution, while also influencing the orientation of incoming substituents.

The strategic importance of this scaffold is underscored by the structural similarity of its dimethoxy analog, (2-bromo-4,5-dimethoxyphenyl)acetic acid, which is a known key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure.[3][4] This connection highlights the potential of this class of compounds to yield biologically active molecules.

This guide will provide a detailed exploration of the synthetic pathways available for the derivatization of this compound, complete with experimental protocols and the underlying chemical principles.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of esters and amides with diverse properties.

Esterification

Esterification is a fundamental transformation that can enhance the lipophilicity and cell permeability of a parent acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this conversion.[5]

Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol. The reaction is typically performed in an excess of the alcohol, which serves as both the reactant and the solvent, to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer Esterification of this compound

Materials:

-

This compound

-

Methanol (or other suitable alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in methanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) or p-toluenesulfonic acid (0.1 eq) at 0 °C.[6]

-

Stir the reaction mixture at room temperature for 10-12 minutes, then heat to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Amide Synthesis

Amide bond formation is a critical reaction in drug discovery, as amides are prevalent in biologically active molecules and tend to be more metabolically stable than esters. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for amide synthesis, minimizing side reactions and preserving stereochemistry where applicable.[7][8]

Causality of Experimental Choices: HATU is a uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive OAt-active ester. This reaction is facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The subsequent nucleophilic attack by the amine on the activated ester is rapid and efficient, leading to the formation of the amide bond.[9][10]

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

-

This compound

-

Desired primary or secondary amine

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1N HCl

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

-

Add the desired amine (1.1 eq) to the reaction mixture and continue to stir at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site

The presence of the bromine atom on the aromatic ring opens up a vast array of possibilities for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl derivatives. The reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or a boronate ester.[11]

Causality of Experimental Choices: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl (2-Bromo-4,5-diethoxyphenyl)acetate

Materials:

-

Methyl (2-Bromo-4,5-diethoxyphenyl)acetate

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene and Water (or other suitable solvent system)

-

Ethyl acetate

Procedure:

-

To a reaction vessel, add methyl (2-Bromo-4,5-diethoxyphenyl)acetate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the solvent system (e.g., toluene/water 4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq) and the ligand (e.g., PPh₃, 0.06 eq).

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in pharmaceuticals and materials science.[13]

Causality of Experimental Choices: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[5]

Experimental Protocol: Sonogashira Coupling of Ethyl (2-Bromo-4,5-diethoxyphenyl)acetate

Materials:

-

Ethyl (2-Bromo-4,5-diethoxyphenyl)acetate

-

Terminal alkyne (e.g., phenylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous toluene or THF

Procedure:

-

To a dry reaction flask under an inert atmosphere, add ethyl (2-Bromo-4,5-diethoxyphenyl)acetate (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

-

Add the anhydrous solvent (e.g., toluene) followed by the amine base (e.g., TEA, 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, specifically for the formation of arylamines from aryl halides. This reaction has broad substrate scope and functional group tolerance.[14]

Causality of Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often the rate-limiting step of the reaction.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination of Methyl (2-Bromo-4,5-diethoxyphenyl)acetate

Materials:

-

Methyl (2-Bromo-4,5-diethoxyphenyl)acetate

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable bulky phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.08 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent (e.g., toluene), followed by methyl (2-Bromo-4,5-diethoxyphenyl)acetate (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[17]

Data Presentation

Table 1: Summary of Potential Derivatives and Synthetic Strategies

| Derivative Class | Synthetic Method | Key Reagents | Typical Yield Range |

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (H₂SO₄ or p-TsOH) | 85-96%[6] |

| Amides | HATU Coupling | Amine, HATU, DIPEA | 70-95%[10] |

| Biaryls | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 70-95%[18] |

| Arylalkynes | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 65-98%[19] |

| Arylamines | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 60-90%[17] |

Visualization of Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the key derivatization pathways for this compound.

Caption: Key synthetic transformations of this compound.

Caption: A generalized experimental workflow for the synthesis of derivatives.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of a diverse array of chemical derivatives. The strategic derivatization of its carboxylic acid and aryl bromide functionalities, as detailed in this guide, provides access to novel esters, amides, and biaryl compounds. The provided protocols, grounded in established and reliable synthetic methodologies, offer a clear roadmap for researchers to explore the chemical space around this promising scaffold. Given the precedence of its structural analogs in medicinal chemistry, the derivatives of this compound hold significant potential for the discovery of new therapeutic agents.

References

- CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

-

Amide Synthesis - Fisher Scientific. [Link]

- EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.

- US8779121B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.

-

Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

-

2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]

-

Amine to Amide (Coupling) - HATU - Common Organic Chemistry. [Link]

-

Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. [Link]

-

An Historical Review of Phenylacetic Acid - PubMed. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link]

-

Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. [Link]

- CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

-

Sonogashira reactions for the synthesis of polarized pentacene derivatives - ResearchGate. [Link]

Sources

- 1. ijnc.ir [ijnc.ir]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Method for synthesizing ivabradine key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. research.rug.nl [research.rug.nl]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Butyl 6-bromo-2,4-dihydroxy-3-methylbenzoate (C12H15BrO4)